

An In-depth Technical Guide to the Thermochemical Properties of Diethyl Trisulfide

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Compound of Interest

Compound Name: Diethyl trisulfide

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Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of **diethyl trisulfide** ($C_4H_{10}S_3$). Due to a notable scarcity of experimentally determined data for this specific compound, this document compiles and presents high-quality estimated values derived from established computational methods. It further outlines the standard experimental protocols employed for the determination of key thermochemical parameters for related organosulfur compounds, offering a methodological framework for future empirical studies. A key thermal decomposition pathway for dialkyl trisulfides—disproportionation—is also described and visualized. This guide is intended to serve as a foundational resource for researchers in chemistry, materials science, and pharmacology, enabling a better understanding of the energetic landscape of **diethyl trisulfide**.

Introduction

Diethyl trisulfide is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two ethyl groups. It is found in various natural sources and is of interest for its potential applications in flavor chemistry and as a reactive intermediate. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is critical for predicting its stability, reactivity, and behavior in chemical processes. This document aims to consolidate the available thermochemical data, detail

relevant experimental and computational methodologies, and provide a clear visualization of its primary thermal decomposition pathway.

Thermochemical Data of Diethyl Trisulfide

The quantitative thermochemical data for **diethyl trisulfide** are sparse in the experimental literature. The values presented herein are predominantly derived from the Joback group-contribution method, a well-established estimation technique.^{[1][2]}

Table 1: Estimated Molar Thermochemical Properties of Diethyl Trisulfide

Property	Symbol	Value	Unit	Source & Method
Standard Molar Enthalpy of Formation (gas, 298.15 K)	$\Delta_f H^\circ_{\text{gas}}$	-0.28	kJ/mol	Cheméo (Joback Method) ^{[3][4]}
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$	82.16	kJ/mol	Cheméo (Joback Method) ^{[3][4]}
Molar Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	18.51	kJ/mol	Cheméo (Joback Method) ^{[3][4]}
Molar Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	44.95	kJ/mol	Cheméo (Joback Method) ^{[3][4]}
Normal Boiling Point	T _{boil}	497.26	K	Cheméo (Joback Method) ^{[3][4]}
Normal Melting Point	T _{fus}	238.04	K	Cheméo (Joback Method) ^{[3][4]}

Table 2: Estimated Temperature-Dependent Ideal Gas Heat Capacity (C_{p,gas}) of Diethyl Trisulfide

The ideal gas heat capacity of **diethyl trisulfide** as a function of temperature has been estimated using the Joback method.[\[3\]](#)

Temperature (K)	Ideal Gas Heat Capacity (J/mol·K)	Source & Method
497.26	216.75	Cheméo (Joback Method) [3]
537.75	227.03	Cheméo (Joback Method) [3]
578.24	236.83	Cheméo (Joback Method) [3]
618.73	246.12	Cheméo (Joback Method) [3]
659.22	254.89	Cheméo (Joback Method) [3]
699.70	263.12	Cheméo (Joback Method) [3]
740.19	270.79	Cheméo (Joback Method) [3]

Methodologies for Determination of Thermochemical Properties

While specific experimental data for **diethyl trisulfide** is lacking, this section details the standard methodologies used for determining the thermochemical properties of organic and organosulfur compounds.

Computational Methods: Group-Contribution Schemes

Group-contribution methods are a cornerstone for estimating the thermochemical properties of organic compounds in the absence of experimental data.

- **Joback Method:** This method predicts thermophysical properties from molecular structure by dissecting the molecule into functional groups.[\[1\]\[2\]](#) It assumes that each group's contribution is independent of its neighbors, making it a purely additive model. The Joback method can estimate a range of properties, including ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.[\[1\]\[5\]](#) The data presented in Tables 1 and 2 were derived using this method.

- **Benson Group Additivity:** Developed by Sidney Benson, this method also calculates the heat of formation by summing the contributions of constituent atomic groups.^{[3][6]} It is a more refined approach that considers the immediate neighbors of a central atom, offering higher accuracy for many compounds.^[3] The method relies on a large database of experimentally determined heats of formation for various functional groups.^[6]

Experimental Protocols

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion. For organosulfur compounds, this requires specialized equipment to handle the sulfur-containing combustion products.

- **Apparatus:** A rotating-bomb calorimeter is the standard instrument for the combustion of sulfur-containing organic compounds.^[7] This apparatus consists of a high-pressure stainless steel vessel (the "bomb") that can be rotated to ensure a uniform solution of the combustion products.
- **Procedure:**
 - A precisely weighed sample of the compound (typically in a pellet or ampule form) is placed in a crucible within the bomb.
 - A small amount of water or a suitable absorbing solution is added to the bottom of the bomb to dissolve the gaseous sulfur oxides produced.
 - The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.^[8]
 - The bomb is then submerged in a known quantity of water in a calorimeter jacket.
 - The sample is ignited electrically via a fuse wire.
 - The temperature change of the water in the calorimeter is meticulously recorded.
 - After combustion, the bomb is rotated to ensure all sulfur dioxide has been absorbed and oxidized to sulfuric acid in the aqueous solution.

- The contents of the bomb are analyzed to determine the completeness of the combustion and to quantify any side products (e.g., nitric acid from residual nitrogen).
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[\[9\]](#)[\[10\]](#)
- Data Analysis: The enthalpy of combustion at constant volume (ΔU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH) using the ideal gas law. The standard enthalpy of formation is then calculated using Hess's Law, from the known standard enthalpies of formation of the combustion products (CO_2 , H_2O , and $\text{H}_2\text{SO}_4(\text{aq})$).[\[10\]](#)

Differential Scanning Calorimetry is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[\[11\]](#)[\[12\]](#)

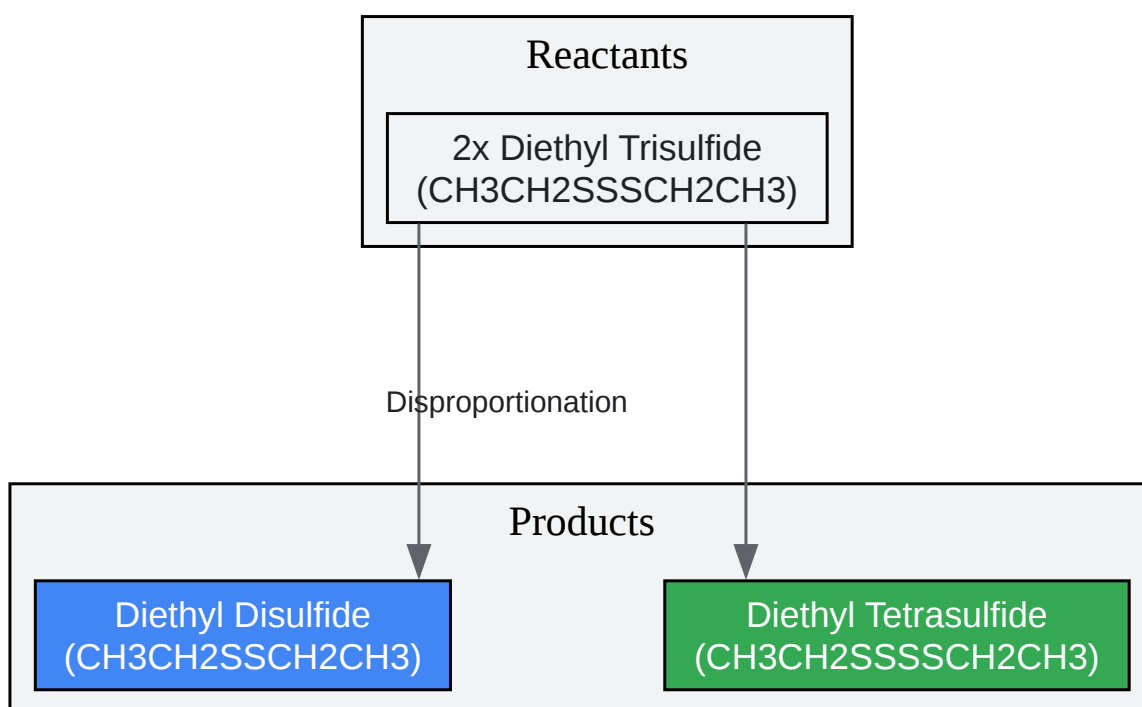
- Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample and a reference pan as they are subjected to a controlled temperature program.
[\[12\]](#)
- Procedure:
 - A baseline is established by running the DSC with two empty, hermetically sealed pans.
 - A standard material with a well-known heat capacity, such as sapphire, is placed in the sample pan, and the measurement is repeated under the same temperature program.
 - Finally, a precisely weighed sample of the substance of interest (e.g., **diethyl trisulfide**) is placed in the sample pan, and the measurement is performed again.
 - The sample is heated at a constant rate (e.g., $20\text{ }^\circ\text{C}/\text{min}$) through the desired temperature range.[\[11\]](#)
- Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature.[\[13\]](#)

Thermal Decomposition of Diethyl Trisulfide

Dialkyl trisulfides are known to undergo thermal decomposition. A primary pathway for this decomposition is disproportionation.

Disproportionation Reaction

Studies on the pyrolysis of short-chain dialkyl polysulfides have shown that dialkyl trisulfides can disproportionate into the corresponding dialkyl disulfide and dialkyl tetrasulfide.^[14] This reaction represents a redistribution of the sulfur atoms.



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Caption: Disproportionation of **diethyl trisulfide**.

This reaction is a key consideration in the high-temperature chemistry of **diethyl trisulfide** and related compounds. The resulting disulfide and tetrasulfide may then undergo further pyrolysis into smaller molecules.^[14]

Conclusion

This technical guide has synthesized the available thermochemical information for **diethyl trisulfide**. While experimentally determined data remains a significant gap in the literature, the estimated values provided here offer a robust starting point for computational modeling and theoretical studies. The outlined experimental protocols for bomb calorimetry and differential scanning calorimetry serve as a methodological reference for future empirical investigations aimed at definitively characterizing the thermochemical properties of **diethyl trisulfide**. The visualization of the disproportionation pathway provides clarity on a fundamental aspect of its thermal chemistry. It is hoped that this guide will be a valuable resource for researchers and stimulate further experimental work in this area.

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